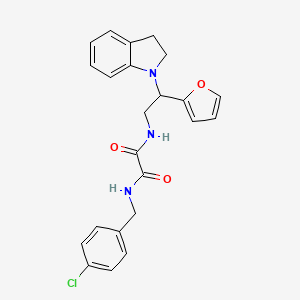
N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O3 and its molecular weight is 423.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22ClN3O2, with a molecular weight of approximately 440.0 g/mol. The structure incorporates a chlorobenzyl group, furan , and indoline moieties linked through an oxalamide functional group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O2 |
| Molecular Weight | 440.0 g/mol |
| CAS Number | 898407-53-9 |
| Density | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structural features can inhibit various cancer cell lines:
- Mechanism of Action : The compound may interact with specific cellular targets, leading to apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that derivatives of oxalamide compounds exhibited cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting a potential for further development as anticancer agents.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes:
- Enzyme Targets : Studies have focused on its inhibitory effects on enzymes such as alkaline phosphatase and acetylcholinesterase .
- Findings : It was found that similar compounds could effectively lower enzyme activity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
Research into the antimicrobial properties of this compound has shown promising results:
- Antibacterial and Antifungal Effects : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against MCF7, A549 | |
| Enzyme Inhibition | Inhibition of alkaline phosphatase | |
| Antimicrobial | Activity against E. coli, S. aureus |
The biological activity of this compound can be attributed to its structural components:
- Chlorobenzyl Group : This moiety may enhance lipophilicity, facilitating cell membrane penetration.
- Furan Ring : Known for its reactive nature, it could participate in electron transfer processes.
- Indoline Moiety : This component is often linked to biological activity due to its ability to stabilize radical intermediates.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-18-9-7-16(8-10-18)14-25-22(28)23(29)26-15-20(21-6-3-13-30-21)27-12-11-17-4-1-2-5-19(17)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSKERUPKDSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














